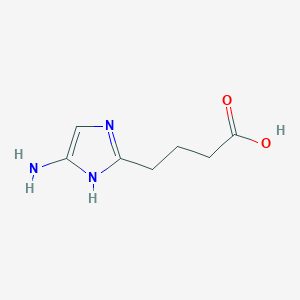![molecular formula C20H23F19O4 B12831451 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol CAS No. 94158-62-0](/img/structure/B12831451.png)
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol is a fluorinated alcohol compound with the molecular formula C20H23F19O4 and a molecular weight of 688.36 g/mol . This compound is characterized by its unique structure, which includes multiple fluorine atoms and ether linkages, making it highly hydrophobic and chemically stable .
Méthodes De Préparation
The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a perfluorinated alkyl iodide.
Etherification: The perfluorinated alkyl iodide undergoes etherification with 2-(2-butoxyethoxy)ethanol under basic conditions to form the desired ether linkage.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final alcohol compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Applications De Recherche Scientifique
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions due to its unique hydrophobic and hydrophilic properties.
Biology: The compound is studied for its potential use in drug delivery systems, where its stability and hydrophobicity can enhance the delivery of hydrophobic drugs.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostics, particularly in fluorine-19 magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorinated segments provide high stability and resistance to degradation, while the ether linkages allow for flexibility and interaction with various biological molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol include:
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol: This compound has a similar structure but with one less fluorine atom, affecting its hydrophobicity and reactivity.
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: This compound lacks the extensive fluorination, making it less hydrophobic and chemically stable.
The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity, making it suitable for specialized applications .
Propriétés
Numéro CAS |
94158-62-0 |
|---|---|
Formule moléculaire |
C20H23F19O4 |
Poids moléculaire |
688.4 g/mol |
Nom IUPAC |
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C20H23F19O4/c1-2-3-4-41-5-6-42-7-8-43-10-11(40)9-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39/h11,40H,2-10H2,1H3 |
Clé InChI |
AGXPCTAFKVXMEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)



![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
